Tinoridine hydrochloride

概要

説明

チノリジン塩酸塩は、非ステロイド性抗炎症薬および鎮痛薬です。 それは、細胞や組織の損傷に関連するリソソームなどの生体膜を安定させる能力に起因する抗浮腫作用と鎮痛作用で知られています 。 この化合物は、主にその抗炎症特性のために使用され、さまざまな臨床環境における痛みと炎症の治療における有効性が調査されています .

準備方法

合成経路と反応条件: チノリジン塩酸塩の合成は、エチル 2-アミノ-6-ベンジル-4H,5H,6H,7H-チエノ[2,3-c]ピリジン-3-カルボキシレートと塩酸の反応を伴います。 反応は通常、最終生成物の純度と収率を確保するために制御された条件下で行われます .

工業生産方法: 工業環境では、チノリジン塩酸塩の生産には、ラボ環境と同様の反応条件を用いた大規模合成が含まれます。 このプロセスには、最終生成物の精製と品質管理のために高性能液体クロマトグラフィー(HPLC)を使用することが含まれます .

化学反応の分析

反応の種類: チノリジン塩酸塩は、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: チノリジン塩酸塩は、過酸化水素やフェントン試薬などの試薬によって酸化される可能性があります。

還元: この化合物は、標準的な還元剤を使用して還元できますが、これらの反応の特定の条件はあまり報告されていません。

形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応は、高分解能質量分析法(HRMS)を使用して特徴付けることができるさまざまな分解生成物を生成する可能性があります .

4. 科学研究への応用

チノリジン塩酸塩は、幅広い科学研究への応用があります。

科学的研究の応用

Chemistry

Tinoridine hydrochloride is utilized in studies examining the stability and degradation of pharmaceutical compounds. Research has highlighted its behavior under various stress conditions, including hydrolytic, thermal, and photolytic environments. A notable study conducted a comprehensive degradation profiling using high-performance liquid chromatography (HPLC) and high-resolution mass spectrometry (HRMS), identifying several degradation products formed under specific conditions .

Biology

In biological research, this compound has been investigated for its effects on cellular processes. Its anti-inflammatory properties make it a candidate for studies related to inflammation and oxidative stress. For instance, it has been shown to inhibit ferroptosis—a form of programmed cell death—by promoting the expression of nuclear factor-erythroid 2-related factor 2 (Nrf2), which may have implications for treating intervertebral disc degeneration .

Medicine

This compound is under investigation for its therapeutic potential in managing pain and inflammation associated with various conditions. Clinical trials have assessed its efficacy in treating acute tonsillitis and pharyngitis, demonstrating significant pain relief compared to placebo . Furthermore, ongoing research aims to establish its effectiveness in chronic pain management related to low back pain .

Industry

In the pharmaceutical industry, this compound is used for quality control and development of new drug formulations. Its stability profile under different environmental conditions aids in ensuring the integrity of pharmaceutical products during storage and handling .

Clinical Trials

A randomized double-blind study (NCT01224756) evaluated the safety and efficacy of this compound in patients suffering from acute tonsillitis and pharyngitis. The results indicated that patients receiving tinoridine experienced significant reductions in pain and inflammation compared to those receiving a placebo .

Degradation Studies

A study on the degradation of this compound revealed that it undergoes significant changes under hydrolytic and thermal stress but remains stable under oxidative conditions. This research provides crucial insights into the drug's shelf life and storage requirements .

Data Summary Table

作用機序

チノリジン塩酸塩の作用機序には、細胞や組織の損傷の軽減に役立つ、リソソームなどの生体膜の安定化が含まれます。 この作用は、その抗炎症作用と鎮痛作用の原因と考えられています 。 さらに、チノリジン塩酸塩は、強力なラジカルスカベンジャーと抗過酸化作用を示し、その治療効果にさらに貢献しています .

6. 類似の化合物との比較

. このクラスの類似の化合物には、以下が含まれます。

クロピドグレル: 抗血小板薬として使用される別のチエノピリジンです。

プラズグレレル: 類似の抗血小板特性を持つチエノピリジンです。

チクロピジン: 抗血小板作用を持つ古いチエノピリジンです。

これらの化合物と比較して、チノリジン塩酸塩は、抗血小板薬ではなく、主に抗炎症薬および鎮痛薬として使用される点がユニークです .

類似化合物との比較

. Similar compounds in this class include:

Clopidogrel: Another thienopyridine used as an antiplatelet agent.

Prasugrel: A thienopyridine with similar antiplatelet properties.

Ticlopidine: An older thienopyridine with antiplatelet effects.

Compared to these compounds, tinoridine hydrochloride is unique in its primary use as an anti-inflammatory and analgesic agent, rather than as an antiplatelet agent .

生物活性

Tinoridine hydrochloride, a non-steroidal anti-inflammatory drug (NSAID), is primarily recognized for its analgesic and anti-inflammatory properties. This compound has been extensively studied for its biological activities, mechanisms of action, and potential therapeutic applications.

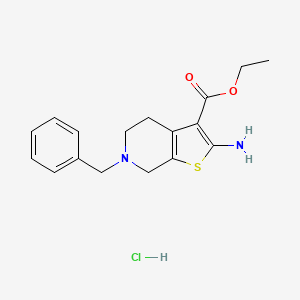

- Molecular Formula : CHNOS·ClH

- Molecular Weight : 352.88 g/mol

- Structure : Tinoridine belongs to the class of thienopyridines, characterized by a thiophene ring fused to a pyridine ring .

Tinoridine exhibits its pharmacological effects through several mechanisms:

- Anti-inflammatory Action : The compound stabilizes biomembranes, particularly lysosomes, which helps mitigate cell damage associated with inflammation. This action is attributed to the inhibition of hydrolytic enzyme release during inflammatory responses .

- Renin Release Inhibition : Research indicates that tinoridine inhibits lipid peroxidation and renin release in renal granules when exposed to oxidative stress, suggesting a protective role against oxidative damage in renal tissues .

- Radical Scavenging Activity : Tinoridine demonstrates potent radical scavenging capabilities, effectively reducing stable free radicals like diphenyl-p-picrylhydrazyl (DPPH) in a molar ratio of approximately 1:2 .

Pharmacological Effects

Tinoridine is indicated for various conditions due to its biological activity:

- Analgesic Uses : It is utilized for managing pain associated with conditions such as back pain, lumbago, and chronic rheumatic diseases.

- Anti-inflammatory Uses : The drug is effective post-surgery and in treating conditions like pharyngitis, laryngitis, and tonsillitis .

In Vitro Studies

A study demonstrated that tinoridine at concentrations ranging from 5 to 100 μM significantly inhibited lipid peroxide formation and renin release induced by ascorbic acid in rat models. This suggests its potential utility in conditions involving oxidative stress .

Pharmacokinetic Studies

A validated liquid chromatography-mass spectrometry (LC-MS) method was developed to quantify tinoridine levels in rat plasma. This method facilitated pharmacokinetic studies post-oral administration, providing insights into the drug's absorption and metabolism .

Stress Testing and Stability Studies

Research has shown that this compound is stable under oxidative conditions but forms significant degradation products under hydrolytic and thermal stress. The structural characterization of these degradation products provides essential data for quality control and storage conditions .

Summary of Findings

| Aspect | Details |

|---|---|

| Primary Mechanism | Biomembrane stabilization, renin release inhibition |

| Key Pharmacological Effects | Analgesic and anti-inflammatory properties |

| Applications | Pain management, treatment of inflammatory conditions |

| Stability | Stable under oxidative stress; degradation occurs under hydrolytic conditions |

| Research Methodologies | LC-MS for pharmacokinetics; HPLC for stability testing |

特性

IUPAC Name |

ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S.ClH/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12;/h3-7H,2,8-11,18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAQHEGFQZGATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24237-54-5 (Parent) | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine-3-carboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinoridine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025913342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60947048 | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25913-34-2, 24237-55-6 | |

| Record name | Tinoridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25913-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno[2,3-c]pyridine-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-6-(phenylmethyl)-, ethyl ester, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24237-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine-3-carboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinoridine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025913342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TINORIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05IIB89IVA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main degradation pathways of Tinoridine hydrochloride under stress conditions?

A1: Research shows that this compound is susceptible to degradation under various stress conditions, particularly hydrolysis (acidic, alkaline, and neutral), thermal stress, and photolytic conditions []. Interestingly, it demonstrates stability against oxidative reagents like hydrogen peroxide, Fenton's reagent at room temperature, and Ferric chloride at 40°C []. A total of six novel degradation products have been identified, with DP 2 and DP 6 specifically formed due to the influence of co-solvents [].

Q2: How is this compound quantified in biological samples for pharmacokinetic studies?

A2: A validated liquid chromatography-mass spectrometry (LC-MS) method has been developed for quantifying this compound in rat plasma []. This method employs a simple protein precipitation step using methanol for sample preparation and achieves separation on a Zorbax extended C18 column with acetonitrile and 0.1% formic acid as the mobile phase []. Detection is carried out using positive ion electrospray ionization mass spectrometry, targeting the [M + H]+ ions for both this compound and the internal standard, ketorolac tromethamine [].

Q3: What is the reported synthetic route for this compound?

A3: this compound can be synthesized from benzylamine through a multistep process involving condensation, cyclization, decarboxylation, another cyclization, and finally, salt formation. This synthetic pathway has been reported to achieve an overall yield of 55.2% [].

Q4: Has this compound demonstrated any membrane-stabilizing effects?

A4: Research suggests that this compound, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), exhibits membrane-stabilizing properties. Studies show that it significantly inhibits the hemolysis of rat erythrocytes and spontaneous release of enzymes from rat liver lysosomes []. This stabilizing effect on lysosomes was comparable to that of phenylbutazone but less potent than dexamethasone or prednisolone [].

Q5: What are the implications of the degradation profile of this compound for its storage and quality control?

A5: Understanding the degradation profile of this compound under various conditions is crucial for ensuring its quality and efficacy. The identification of specific degradation products and their formation mechanisms provides a scientific basis for establishing appropriate storage conditions and quality control measures []. This knowledge is essential for preventing degradation during manufacturing, storage, and transportation, ultimately ensuring the delivery of a safe and effective drug product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。